6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula . It is classified as a derivative of pyrimidine, characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 6 position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment due to its inhibitory effects on specific enzymes involved in cell proliferation.
6-Methyl-2,4-pyrimidinediamine can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a pyrimidine derivative. Its CAS number is 179-73-7, and it is often used as a building block in synthetic organic chemistry.
The synthesis of 6-Methyl-2,4-pyrimidinediamine can be achieved through several methods. A common approach involves the reaction of 6-methyluracil with ammonia or amines under specific conditions. One efficient method utilizes boron trifluoride etherate as a catalyst in a one-pot reaction, which allows for high purity yields.
In industrial settings, large-scale production may involve processes optimized for higher yields and cost-effectiveness. Techniques such as stirring, heating, and refluxing are typically employed, followed by purification steps like crystallization or distillation to isolate the desired product.
The molecular structure of 6-Methyl-2,4-pyrimidinediamine features a pyrimidine ring with two amino groups and one methyl group. The structural formula can be represented as follows:
Key structural data includes:
6-Methyl-2,4-pyrimidinediamine participates in various chemical reactions:
Common reagents used include:
The primary target of 6-Methyl-2,4-pyrimidinediamine is cyclin-dependent protein kinases (CDKs), particularly CDK6. The compound inhibits CDK activity, which plays a crucial role in cell cycle regulation and transcription pathways. This inhibition leads to decreased proliferation of cancer cells, including human breast cancer cells and gastric cancer cells.
The compound affects pathways regulated by CDKs, which include:
Pharmacokinetic studies suggest that similar compounds have shown improved bioavailability, enhancing their potential therapeutic effects.
Key physical properties of 6-Methyl-2,4-pyrimidinediamine include:
Chemical properties include:
These properties make it versatile for various applications in synthetic chemistry and medicinal formulations.
6-Methyl-2,4-pyrimidinediamine has several applications in scientific research:
6-Methyl-2,4-pyrimidinediamine (C₅H₈N₄, MW 124.15 g/mol) is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at the C6 position and amino groups at the C2 and C4 positions. This diamino-methyl substitution pattern creates an electron-rich system that significantly influences its molecular properties and chemical behavior. The compound crystallizes in a planar configuration due to the aromatic character of the pyrimidine ring, with bond angles approximating 120° at each ring carbon. X-ray crystallographic studies of analogous dihydropyrimidines reveal extensive intermolecular hydrogen bonding between amino groups and ring nitrogen atoms, forming robust networks that stabilize the crystal lattice [4]. The methyl group at C6 introduces steric and electronic effects that modulate reactivity at adjacent positions, while the electron-donating amino groups enhance the ring's basicity and nucleophilicity. The compound's IUPAC name is 6-methylpyrimidine-2,4-diamine, and it is registered under CAS number 1791-73-7 (often erroneously listed as 179-73-7 in some sources) [8] [10]. Its molecular structure is characterized by the following key properties:
Table 1: Molecular Properties of 6-Methyl-2,4-pyrimidinediamine
Property | Value/Description |
---|---|
Molecular Formula | C₅H₈N₄ |
Molecular Weight | 124.15 g/mol |
CAS Number | 1791-73-7 |
Hydrogen Bond Donors | 2 (amino groups) |
Hydrogen Bond Acceptors | 2 (ring nitrogen atoms) |
Melting Point | 196-198°C |
Topological Polar Surface Area | 78.3 Ų |
Aromatic Ring System | Pyrimidine with methyl and amino substituents |
The Biginelli reaction represents a cornerstone in the synthesis of functionalized pyrimidine derivatives, including 6-methyl-2,4-pyrimidinediamine precursors. This multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-keto carbonyl compound (typically acetoacetate derivatives), and urea or thiourea. For 6-methyl-2,4-pyrimidinediamine synthesis, acetylacetone serves as the methyl-active component due to its dual carbonyl functionality that enables methyl group incorporation at the C6 position [5] [7]. Modern catalytic systems have dramatically improved the efficiency of this approach. Bismuth(III) triflate supported on silica (SiO₂-Bi(OTf)₃) has emerged as a highly effective catalyst, enabling reactions under mild conditions (70°C) with reduced reaction times (3-5 hours) and improved yields (70-87%) compared to classical acid catalysis [5]. Ceric ammonium nitrate (CAN) is another valuable catalyst for regioselective oxidation and functionalization of dihydropyrimidine intermediates to access the aromatic pyrimidine core characteristic of 6-methyl-2,4-pyrimidinediamine [4].
Recent methodological innovations include solvent-free mechanochemical approaches, microwave-assisted reactions (50 kHz, 10 minutes), and visible-light photocatalysis, which enhance atom economy and reduce environmental impact. A notable four-component modification employs dimethyl sulfate as an electrophile to generate 2-methylthio intermediates that undergo nucleophilic displacement with amines to install the C2 amino group [7]. This strategy enables efficient C-2 functionalization, expanding access to structurally diverse 2,4-diaminopyrimidine libraries for pharmaceutical screening. The versatility of the Biginelli protocol is demonstrated by its adaptability to various substitution patterns, with aldehydes providing control over the C4-aryl substituent when present, though unsubstituted derivatives require careful selection of starting materials.
Table 2: Catalytic Systems for Pyrimidine Synthesis via Biginelli Reaction
Catalyst | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
SiO₂-Bi(OTf)₃ | 70°C, 3-5 h in THF | 70-87% | Recyclable, mild conditions |
Cu(OTf)₂ (microwave) | 80°C, 3 h in methanol | 80-90% | Rapid heating, high regioselectivity |
Ceric Ammonium Nitrate (CAN) | 80°C, 3 h in methanol | 58-78% | Enables dihydropyrimidine oxidation |
SrCl₂·6H₂O | Reflux in ethanol | 65-82% | Low cost, water-tolerant |
H₄PMo₁₁VO₄₀ (heteropolyacid) | 90°C, 2 h solvent-free | 75-92% | No solvent, high conversion |
Industrial-scale production of 6-methyl-2,4-pyrimidinediamine requires methodologies that prioritize atom economy, energy efficiency, and minimal environmental impact. Continuous flow reactors have demonstrated significant advantages over batch processes, including improved heat transfer, precise residence time control, and reduced solvent consumption. Solvent-free syntheses utilizing twin-screw extrusion technology represent a cutting-edge approach where reactants undergo mechanochemical activation, eliminating volatile organic compounds and reducing purification steps [3] [5]. This technique achieves near-quantitative yields with reaction times under 30 minutes, making it economically viable for ton-scale production.
Process intensification through microwave-assisted continuous flow (MACF) systems combines the rapid heating of microwaves with the scalability of continuous processing, reducing energy consumption by approximately 60% compared to conventional heating methods. Industrial patents highlight the importance of catalyst immobilization for cost-effective recovery and reuse. For instance, silica-supported ionic liquids with covalently anchored Lewis acids enable at least ten reaction cycles without significant loss of activity [3]. Green chemistry metrics for optimized protocols show substantial improvements: E-factor (mass ratio of waste to product) reduction from 25 to <5, atom economy exceeding 85%, and process mass intensity (PMI) below 8. These advances align with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices while maintaining the high purity (>99%) required for medicinal applications.
Systematic modification of the pyrimidine core has generated structurally diverse derivatives with enhanced biological activities. The C2 and C4 amino groups serve as prime sites for derivatization due to their nucleophilic character. Acylation with acid chlorides or anhydrides yields mono- and diamides that demonstrate improved lipophilicity and membrane permeability. For instance, N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine exhibits potent Toll-like receptor 8 (TLR8) agonist activity, while 5-(4-aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine shows enhanced interferon-γ induction [6] [9]. Electrophilic aromatic substitution at C5 proceeds regioselectively due to the electron-donating effect of adjacent amino groups, enabling bromination, nitration, and sulfonation. Chloro-substituted derivatives at C5 position, such as 2,4-diamino-5-chloro-6-methylpyrimidine, demonstrate significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC₅₀ values in the low micromolar range [6].
Heterocyclic fusion represents another productive strategy. Incorporation of isoxazolyl moieties at N1 yields 1-(5-methylisoxazol-3-yl)-3-phenyl thioureas derivatives with broad-spectrum antimicrobial activity against Gram-positive pathogens including Staphylococcus aureus and Bacillus subtilis [2] [4]. The 2-thioxo modification (replacing oxygen with sulfur) enhances antifungal potency against Aspergillus niger and Fusarium species, with para-substituted aryl groups (nitro, fluoro) at C4 position further boosting efficacy. Quantitative Structure-Activity Relationship (QSAR) models reveal that electron-withdrawing substituents at C4 increase antibacterial activity, while hydrophobic groups at C6 improve membrane penetration.
Table 3: Bioactive Derivatives and Their Pharmacological Profiles
Substitution Pattern | Biological Activity | Potency (MIC or IC₅₀) |
---|---|---|
N4-butyl-5-iodo-6-methyl | TLR8 agonist | EC₅₀ = 0.8 μM (cytokine induction) |
5-(4-Aminobutyl)-N4-butyl | Enhanced IFN-γ induction | 5-fold > parent compound |
2-Thioxo-4-(4-nitrophenyl) | Antibacterial (Gram-positive) | MIC = 0.564 μg/mL |
4-(4-Fluorophenyl)-2-oxo | Antifungal (Candida albicans) | MIC = 1.2 μg/mL |
5-Chloro-6-methyl | Anti-Trypanosomal (T. cruzi) | IC₅₀ = 1.4 μM |
Isoxazolyl-dihydropyrimidine | Broad-spectrum antimicrobial | MIC = 100 μg/mL (fungi) |
The C6 methyl group exerts profound steric and electronic effects on the pyrimidine core. Hyperconjugation between the methyl σ-bonds and the π-system slightly elevates the HOMO energy, facilitating electrophilic attack at C5. This electron-donating effect (+I) activates ortho positions, increasing susceptibility to oxidation. Persulfate oxidation under alkaline conditions selectively hydroxylates C5, yielding 5-hydroxy-4,6-dimethylpyrimidin-2(1H)-one without affecting the amino groups [9]. The methyl hydrogens exhibit acidity (pKa ≈ 35) due to resonance stabilization of the resulting carbanion by adjacent nitrogen atoms, enabling deprotonation with strong bases to generate nucleophilic species for C6 functionalization.
The 2,4-diamino substitution creates a push-push electronic system where both amino groups donate electrons to the ring, significantly increasing basicity (predicted pKa of conjugate acid ≈ 5.2) compared to unsubstituted pyrimidine (pKa = 1.3). This electron density directs electrophiles to C5 and renders the ring resistant to nucleophilic substitution unless activated by electron-withdrawing groups. The amino groups participate in tautomerism, existing predominantly as amino rather than imino forms, as confirmed by X-ray diffraction showing pyramidal nitrogen geometry. Hydrogen bonding capability enables molecular recognition in biological targets; in TLR8 agonists, the 2,4-diamino motif forms bidentate hydrogen bonds with Asp197 and Thr574 residues [6]. N-Alkylation proceeds selectively at the less sterically hindered N1 position, while acylation can occur at both amino groups, with the C4 amino group being slightly more nucleophilic due to reduced steric constraints and resonance effects. Regioselective functionalization is achievable through protecting group strategies, such as temporary protection with di-tert-butyl dicarbonate to enable mono-acylation at the C2 position.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8